BP 554 maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

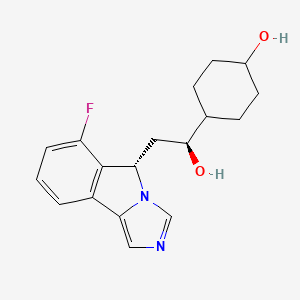

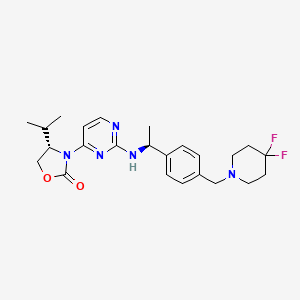

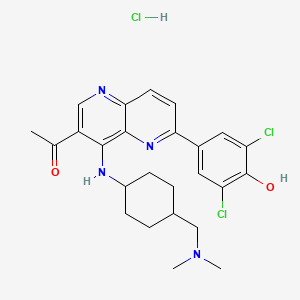

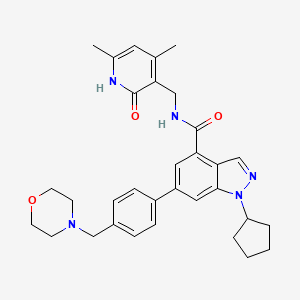

BP 554 maleate is a selective 5-HT1A agonist . The 5-HT1A receptor is a G protein-coupled receptor for the endogenous neurotransmitter serotonin (5-HT) and mediates inhibitory neurotransmission .

Molecular Structure Analysis

The molecular formula of BP 554 maleate is C20H24N2O3.C4H4O4 . It has a molecular weight of 456.48 .Chemical Reactions Analysis

BP 554 maleate has shown higher affinity for the 5-HT1A receptor than for 5-HT1-non-A, 5-HT2, α2-adrenergic, dopamine D2, and benzodiazepine receptors . In rat hippocampal membranes, BP 554 maleate inhibited the activity of adenylate cyclase stimulated by forskolin .Physical And Chemical Properties Analysis

BP 554 maleate is soluble up to 100 mM in DMSO . It should be stored at room temperature .Relevant Papers The relevant papers retrieved mention the agonist activity of BP 554 maleate at central 5-HT1A receptors . More specific details from these papers could not be retrieved from the web search results.

Wissenschaftliche Forschungsanwendungen

Selective 5-HT1A Receptor Agonist : Matsuda et al. (1989) conducted a study demonstrating that BP-554 acts as a selective agonist at 5-HT1A receptors in vivo. This was evidenced by its high affinity for 5-HT1A recognition sites and the ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes. BP-554 also influenced brain chemistry and physiological responses in mice, suggesting its potential application in neurological research (Matsuda et al., 1989).

Role in Blood Pressure and Adiposity : Sarzani et al. (2004) studied the association of the C(-55)A polymorphism of the natriuretic peptide clearance receptor (NPRC) with blood pressure (BP), overweight/obesity, and body fat distribution. Although this study does not directly involve BP-554, it provides insight into research methodologies relevant to blood pressure and adiposity, which could be relevant for studies involving BP-554 (Sarzani et al., 2004).

Synthesis Optimization Using Neural Networks : Zhu Ji-qin (2004) reported on the process optimization for synthesizing bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate using neural network techniques. While this study focuses on a different compound, it illustrates the use of advanced techniques such as neural networks for optimizing the synthesis of complex organic compounds, which can be relevant for the synthesis of BP-554 (Zhu Ji-qin, 2004).

Endocrine-Disrupting Properties : Eladak et al. (2015) discussed the endocrine-disrupting properties of bisphenol A (BPA) and its alternatives, including bisphenol S and bisphenol F. Though not directly related to BP-554, this study provides context on the investigation of compounds with potential endocrine-disrupting effects, which is a relevant consideration in pharmacological research (Eladak et al., 2015).

Eigenschaften

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3.C4H4O4/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19;5-3(6)1-2-4(7)8/h1-3,5-8,15H,4,9-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCXNOHQTALBRA-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BP 554 maleate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

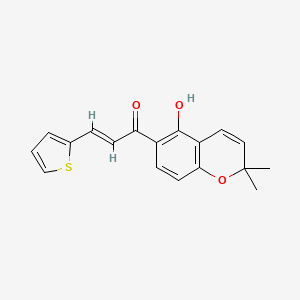

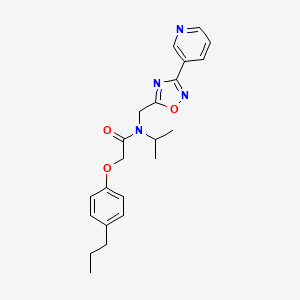

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)